2-(3,4-Dimethylphenoxy)acetohydrazide
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Overview
Description
2-(3,4-Dimethylphenoxy)acetohydrazide is an organic compound with the molecular formula C10H14N2O2. It is a derivative of acetic acid and features a phenoxy group substituted with two methyl groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenoxy)acetohydrazide typically involves the reaction of 3,4-dimethylphenol with chloroacetic acid to form 2-(3,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The phenoxy group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(3,4-Dimethylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has indicated its potential in developing drugs with anti-inflammatory or antimicrobial properties.
Industry: It can be used in the production of materials with specific chemical properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenoxy)acetohydrazide
- 2-(3,4-Dimethoxyphenoxy)acetohydrazide
Uniqueness
2-(3,4-Dimethylphenoxy)acetohydrazide is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties or efficacy in various applications .
Biological Activity
2-(3,4-Dimethylphenoxy)acetohydrazide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and applications based on various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethylphenol with acetic anhydride followed by hydrazine hydrate. This process yields the hydrazide derivative, which can be further modified to enhance its biological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. In a study evaluating a series of synthesized compounds, including derivatives of hydrazides, it was found that many displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using the disk diffusion method, revealing its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .
Compound | Activity | Tested Strains |
---|---|---|
This compound | Moderate to high antibacterial | Escherichia coli, Staphylococcus aureus |
Other synthesized hydrazides | Variable | Various strains |
Antioxidant Properties
The compound has also been evaluated for its antioxidant properties . Studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH and ABTS, where the hydrazide showed promising results compared to standard antioxidants .
Anti-inflammatory Effects
In addition to antimicrobial and antioxidant activities, this compound has demonstrated anti-inflammatory effects . It has been shown to inhibit lipoxygenase activity, which plays a significant role in inflammatory processes. This inhibition suggests a potential application in treating inflammatory diseases .
While specific targets for this compound remain largely unidentified, its mechanism of action may involve:
- Non-covalent interactions : Similar to other indole derivatives, it likely interacts through hydrogen bonding and π-π stacking.
- Enzyme inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
Case Studies
- Antibacterial Study : A series of experiments were conducted where various concentrations of the compound were tested against bacterial strains. Results indicated that increasing concentrations led to higher zones of inhibition, supporting its use as an effective antibacterial agent.
- Antioxidant Evaluation : In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to oxidative agents.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-4-9(5-8(7)2)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGMUXKJTIYZAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351525 |
Source
|
Record name | 2-(3,4-dimethylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125298-97-7 |
Source
|
Record name | 2-(3,4-dimethylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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